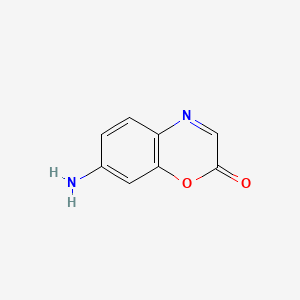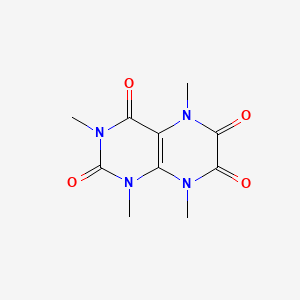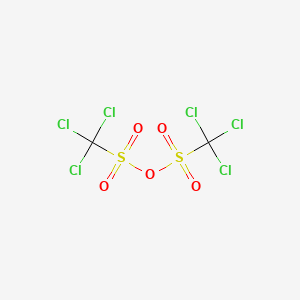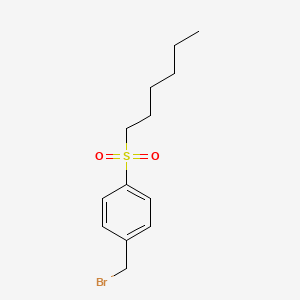
1-(Bromomethyl)-4-hexylsulfonylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-4-hexylsulfonylbenzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and a hexylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-4-hexylsulfonylbenzene can be synthesized through a multi-step process. One common method involves the bromination of a precursor compound, such as 4-hexylsulfonylbenzene, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction typically takes place in an organic solvent such as carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-4-hexylsulfonylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hexylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids in aqueous or organic solvents.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of methyl-substituted benzene derivatives.
Scientific Research Applications
1-(Bromomethyl)-4-hexylsulfonylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of functionalized polymers and advanced materials.
Biological Studies: Investigated for its potential as a bioactive compound in medicinal chemistry.
Industrial Applications: Utilized in the production of specialty chemicals and additives
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-hexylsulfonylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The hexylsulfonyl group can participate in various redox reactions, influencing the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar structure with a bromomethyl group attached to a benzene ring but lacks the hexylsulfonyl group.
4-Bromomethylbenzenesulfonyl Chloride: Contains a bromomethyl group and a sulfonyl chloride group attached to a benzene ring.
1-Bromo-4-hexylbenzene: Similar structure with a bromomethyl group and a hexyl group attached to a benzene ring but lacks the sulfonyl group.
Properties
Molecular Formula |
C13H19BrO2S |
|---|---|
Molecular Weight |
319.26 g/mol |
IUPAC Name |
1-(bromomethyl)-4-hexylsulfonylbenzene |
InChI |
InChI=1S/C13H19BrO2S/c1-2-3-4-5-10-17(15,16)13-8-6-12(11-14)7-9-13/h6-9H,2-5,10-11H2,1H3 |
InChI Key |
MPQPWDNGHYYGLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)(=O)C1=CC=C(C=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


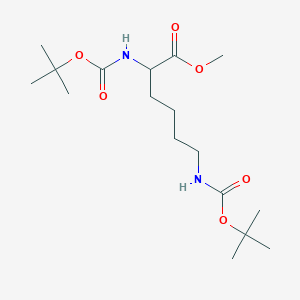

![2,5-Dioxa-9,11-diazatricyclo[5.4.0.04,8]undeca-1(11),4(8),6,9-tetraene](/img/structure/B13836064.png)

![(10R,13S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13836071.png)

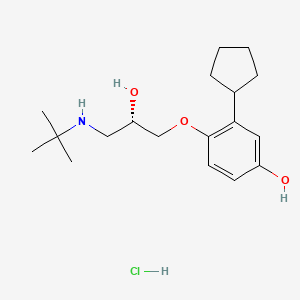
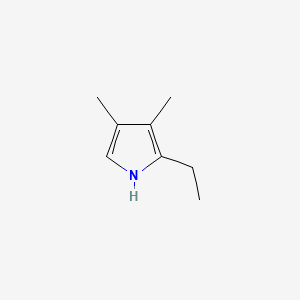
![(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol](/img/structure/B13836095.png)
